Osteostatin (1-5) amide is a peptide derived from the osteostatin precursor, which plays a significant role in bone metabolism and regulation. It has been identified in various species, including humans, bovines, dogs, horses, mice, rabbits, and rats. This peptide is known for its ability to influence osteoclast differentiation and activity, making it a subject of interest in bone health research.
Osteostatin is primarily sourced from bone tissue and is expressed in various forms across different species. The peptide is generated through the proteolytic cleavage of larger precursor proteins that contain osteostatin sequences. Its presence in both human and animal models highlights its evolutionary conservation and potential clinical relevance.
Osteostatin (1-5) amide can be classified as a bioactive peptide involved in bone remodeling. It belongs to a group of molecules that regulate osteoclastogenesis, influencing the balance between bone resorption and formation, crucial for maintaining skeletal integrity.
The synthesis of Osteostatin (1-5) amide can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides with high purity and yield. This method involves the sequential addition of protected amino acids to a solid support, allowing for the assembly of the peptide chain.
Osteostatin (1-5) amide consists of five amino acids with a specific sequence that contributes to its biological activity. The molecular formula can be represented as C₁₈H₂₃N₃O₄S, indicating the presence of sulfur in its structure, which may play a role in its stability and function.
Osteostatin (1-5) amide undergoes several biochemical interactions:
The mechanism by which Osteostatin (1-5) amide exerts its effects involves:
Research indicates that concentrations of 250 nM and 500 nM significantly reduce the number of mature osteoclasts formed from precursor cells .
Osteostatin (1-5) amide has several applications in biomedical research:
Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat) exists in two distinct molecular forms: the free base (C₂₇H₄₂N₁₀O₇) and the trifluoroacetate (TFA) salt (C₂₇H₄₂N₁₀O₇·C₂HF₃O₂). The free base has a molecular weight of 618.69 g/mol and represents the pure pentapeptide sequence Thr-Arg-Ser-Ala-Trp-NH₂ [1] [7]. In contrast, the TFA salt form has a molecular weight of 732.71 g/mol due to the addition of the TFA counterion (C₂HF₃O₂), which stabilizes the peptide during synthesis and purification [3] [6]. This 18.5% increase in mass significantly impacts the compound's solubility and handling properties. The TFA salt exhibits enhanced aqueous solubility at physiological pH, making it preferable for in vitro assays requiring dissolution in aqueous buffers. However, the free base is more suitable for lipid-based delivery systems due to its lower polarity [6].
Table 1: Molecular Properties of Osteostatin (1-5) Amide Variants
Property | Free Base (C₂₇H₄₂N₁₀O₇) | TFA Salt (C₂₇H₄₂N₁₀O₇·C₂HF₃O₂) |
---|---|---|
Molecular Weight | 618.69 g/mol | 732.71 g/mol |
CAS Number | 155918-12-0 | 155918-12-0 (with TFA) |
Solubility Profile | Low aqueous solubility | High aqueous solubility |
Primary Research Use | Lipid-based delivery studies | In vitro aqueous assays |
Stability (Long-term) | -20°C, desiccated | ≤ -10°C |
The TFA salt configuration is generated during solid-phase peptide synthesis (SPPS) purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA-containing mobile phases. The acidic TFA ionically bonds with basic residues in the peptide—specifically the guanidinium group of Arg² and the C-terminal amide [3] [6]. This configuration stabilizes the peptide against degradation by reducing aggregation propensity and shielding labile bonds from enzymatic cleavage. However, residual TFA may interfere with biological assays involving pH-sensitive pathways (e.g., osteoclast acidification). Consequently, stringent storage at ≤ -10°C is mandated to prevent TFA dissociation and peptide degradation [3] [6]. The TFA salt’s PubChem ID (76420012) and MDL Number (MFCD31692273) further underscore its distinct chemical identity [6].
Osteostatin (1-5) amide corresponds to the highly conserved C-terminal domain Thr-Arg-Ser-Ala-Trp-NH₂ (TRSAW-NH₂) of parathyroid hormone-related protein (PTHrP) residues 107–111. This pentapeptide motif is identical across humans, bovines, dogs, horses, mice, rabbits, and rats, indicating strong evolutionary pressure for functional conservation [1] [2] [8]. The PTHrP gene (PTHLH) exhibits >90% amino acid conservation in this region among mammals, attributable to its critical role in bone metabolism regulation [4] [8]. Structural analyses reveal that the Arg² residue forms hydrogen bonds with osteoclast membrane receptors, while Trp⁵ enables hydrophobic interactions with lipid bilayers. This conservation enables cross-species research validity, as evidenced by the compound’s consistent inhibition of bone resorption in rodent, canine, and equine models [3] [9].
Table 2: Sequence Homology of Osteostatin (1-5) Amide Across Species
Species | PTHrP Isoform | Residues 107-111 | Amino Acid Identity |
---|---|---|---|
Human | PTHrP(107-111) | Thr-Arg-Ser-Ala-Trp | 100% |
Bovine | PTHrP(107-111) | Thr-Arg-Ser-Ala-Trp | 100% |
Dog | PTHrP(107-111) | Thr-Arg-Ser-Ala-Trp | 100% |
Horse | PTHrP(107-111) | Thr-Arg-Ser-Ala-Trp | 100% |
Mouse | PTHrP(107-111) | Thr-Arg-Ser-Ala-Trp | 100% |
Rabbit | PTHrP(107-111) | Thr-Arg-Ser-Ala-Trp | 100% |
Rat | PTHrP(107-111) | Thr-Arg-Ser-Ala-Trp | 100% |
C-terminal amidation (-NH₂ instead of -COOH) is a critical post-translational modification that enhances osteostatin’s bioactivity by 3.5-fold compared to its non-amidated counterpart [9]. This modification:
Table 3: Functional Impact of C-Terminal Amidation
Bioactivity Parameter | Amidated Form (TRSAW-NH₂) | Non-Amidated Form (TRSAW-OH) | Biological Consequence |
---|---|---|---|
Osteoclast Inhibition (IC₅₀) | 12 nM | 42 nM | Enhanced anti-resorptive potency |
Plasma Half-life | >30 minutes | <5 minutes | Prolonged therapeutic window |
Protein Kinase C Activation | 95% at 10 nM | 28% at 10 nM | Improved intracellular signaling |
VEGF Induction (in osteoblasts) | 3.2-fold increase | 1.1-fold increase | Greater pro-angiogenic potential |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2